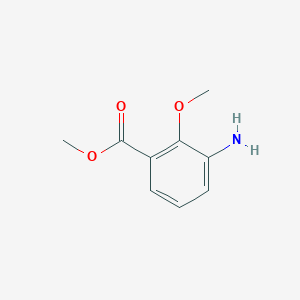

Methyl 3-amino-2-methoxybenzoate

Descripción

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Methyl 3-amino-2-methoxybenzoate belongs to the class of compounds known as benzoate esters. nih.gov Esters are derived from a carboxylic acid and an alcohol; in this case, it is the methyl ester of 3-amino-2-methoxybenzoic acid. libretexts.org The core structure is a methyl benzoate, which consists of a benzene (B151609) ring attached to a methyl ester group (–COOCH₃). nih.govwikipedia.org

The chemistry of benzoate esters is heavily influenced by the presence and position of substituents on the aromatic ring. stackexchange.com These substituents can be either electron-donating or electron-withdrawing, which in turn alters the reactivity of both the benzene ring and the ester functional group. stackexchange.comstackexchange.com this compound is a "substituted" benzoate ester, featuring an amino (–NH₂) group and a methoxy (B1213986) (–OCH₃) group on the ring. The specific placement of these groups at the 3- and 2-positions, respectively, dictates the molecule's electronic properties and steric environment, which are critical factors in its chemical behavior and potential synthetic applications.

Significance of Aromatic Amines and Methoxy Groups in Synthetic Chemistry

The synthetic utility of this compound is largely derived from its two key functional groups: the aromatic amine and the methoxy group.

Aromatic Amines : Aromatic amines, or arylamines, are compounds where an amino group is directly attached to an aromatic ring. numberanalytics.comwikipedia.org This class of compounds is of paramount importance in organic chemistry, serving as essential precursors for a vast array of molecules, including pharmaceuticals, dyes, and pigments. numberanalytics.comwikipedia.orgnumberanalytics.com The amino group is a potent activating group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the benzene ring towards electrophiles. numberanalytics.com The versatility of aromatic amines also stems from their basicity and nucleophilicity, making them valuable intermediates in the construction of complex molecules and bioactive nitrogen-containing heterocycles. numberanalytics.comwisdomlib.org

Methoxy Groups : The methoxy group (–OCH₃) is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.orgfiveable.me Its presence significantly influences a molecule's physical and chemical properties, such as solubility and reactivity. fiveable.mecellulosemanufacturer.com The electronic effect of a methoxy group on a benzene ring is complex; it can act as an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the ring, but also as an electron-withdrawing group through induction due to the oxygen's high electronegativity. stackexchange.com The net effect depends on its position relative to other substituents. wikipedia.orgstackexchange.com Methoxy groups are prevalent in many natural products, such as lignins and flavonoids, and are frequently incorporated into pharmaceutical compounds. wikipedia.orgcellulosemanufacturer.comwisdomlib.org They can also serve as protecting groups during multi-step syntheses. fiveable.me

Overview of Current Research Trajectories for this compound

Current research interest in this compound appears to be centered on its use as a chemical intermediate or building block for the synthesis of more complex, high-value molecules. The compound's trifunctional nature—possessing an amine, a methoxy group, and an ester—makes it a versatile starting material.

While specific, large-scale applications of the compound itself are not widely documented, its structural motifs are found in more complex molecules that are subjects of investigation. For instance, substituted 2-methoxybenzoic acid derivatives are key components in the synthesis of certain pharmaceutical compounds. google.com The reactivity of the amino group allows for a variety of chemical transformations, such as the formation of amides or participation in coupling reactions, while the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. libretexts.org Therefore, the primary research trajectory for this compound is its application as a scaffold in organic synthesis, enabling the construction of targeted molecules with potential utility in medicinal chemistry and materials science.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-amino-2-methoxybenzoic acid |

| Methyl benzoate |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHWLOGSLYQTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537374 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-25-9 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Amino 2 Methoxybenzoate

Established Synthetic Routes and Procedural Optimization

The synthesis of methyl 3-amino-2-methoxybenzoate is primarily achieved through two well-established chemical transformations: the reduction of a corresponding nitro compound and the esterification of the parent carboxylic acid.

One of the most common methods involves the reduction of methyl 2-methoxy-3-nitrobenzoate. This precursor is subjected to reducing agents that selectively convert the nitro group (-NO₂) to an amino group (-NH₂). A frequently employed method is catalytic hydrogenation. For instance, the hydrogenation of a similar compound, methyl 4-methyl-3-nitrobenzoate, is effectively carried out using Raney Nickel as the catalyst in a methanol (B129727) solvent under hydrogen pressure, achieving a high yield of 96%. chemicalbook.com Another prevalent technique is the use of metals in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid. prepchem.commdpi.com In a typical procedure, iron powder is added portion-wise to a solution of the nitro compound in methanol and concentrated hydrochloric acid, with the temperature maintained below 60°C to control the exothermic reaction. prepchem.com

The second major route is the esterification of 3-amino-2-methoxybenzoic acid. This can be accomplished through Fischer-Speier esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). A highly effective alternative involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, thionyl chloride is added dropwise to a cooled solution of the aminobenzoic acid in anhydrous methanol, followed by refluxing for several hours. chemicalbook.comchemicalbook.com This method proceeds via the formation of a more reactive acyl chloride intermediate and often results in high yields, such as the 97% yield reported for the synthesis of methyl 3-amino-4-methylbenzoate. chemicalbook.com

Optimization of these procedures involves adjusting parameters such as reaction temperature, duration, and catalyst concentration to maximize yield and purity. For metal-acid reductions, controlling the rate of addition of the metal powder is crucial to manage the reaction's temperature. prepchem.com For esterification, monitoring the reaction's progress via thin-layer chromatography (TLC) helps determine the optimal reaction time.

Table 1: Comparison of Established Synthetic Routes This table is interactive. Click on the headers to sort.

| Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield (Analogous Compounds) | Reference |

|---|---|---|---|---|---|

| Nitro Group Reduction | Methyl 2-methoxy-3-nitrobenzoate | Raney Ni, H₂ | 50 psi, MeOH, 8 hours | 96% | chemicalbook.com |

| Nitro Group Reduction | Methyl 2-methyl-3-nitrobenzoate | Fe powder, HCl, MeOH | < 60°C, then room temp. for 4 hours | 81% (calculated from molar quantities) | prepchem.com |

| Esterification | 3-Amino-2-methoxybenzoic acid | SOCl₂, MeOH | Ice bath cooling, then reflux for 4 hours | 97% | chemicalbook.com |

Regioselective Synthesis and Control of Isomer Formation

Achieving the correct 3-amino-2-methoxy substitution pattern requires high regioselectivity in the key synthetic steps, most notably during the introduction of the nitrogen-containing group onto the aromatic ring. The synthesis typically begins with a 2-methoxybenzoic acid or its methyl ester. The directing effects of the substituents on the ring are paramount.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group, while the carboxyl (-COOH) or methyl ester (-COOCH₃) group is a deactivating, meta-directing group. When nitrating a precursor like methyl 2-methoxybenzoate, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by both groups. The powerful ortho, para-directing influence of the methoxy group favors substitution at the positions adjacent and opposite to it. However, the position ortho to the methoxy group and meta to the ester (the 3-position) is sterically accessible and electronically favored, leading to the desired methyl 2-methoxy-3-nitrobenzoate isomer. The formation of other isomers, such as the 5-nitro product, is also possible and must be controlled through careful selection of nitrating agents and reaction conditions.

In multicomponent reactions, regioselectivity can be dictated by the inherent electronic properties and steric hindrance of the intermediates. nih.gov For instance, in a plausible mechanism for the formation of related heterocyclic structures, the nucleophilic attack of an imine nitrogen is directed to the more electrophilic and less sterically hindered of two carbonyl carbons, ensuring the formation of a single regioisomer. nih.gov This principle of favoring the pathway with the most stable transition state and intermediate is fundamental to controlling isomer formation in the synthesis of substituted aromatics like this compound.

Development of Novel Synthetic Approaches for this compound

Research into more efficient and environmentally benign synthetic methods has led to the development of novel approaches. A significant area of development is the use of heterogeneous solid acid catalysts for the esterification step. One study reported the use of a zirconium metal catalyst fixed on titanium (a Zr/Ti solid acid) for the direct condensation of various benzoic acids with methanol. mdpi.com This approach is notable because it functions effectively without the need for auxiliary Brønsted or Lewis acid catalysts, which simplifies work-up procedures and allows for catalyst recycling. mdpi.com The Zr/Ti solid acid was identified as a solid superacid, which contributes to its high catalytic activity. mdpi.com

Another novel conceptual approach lies in the field of biosynthesis. While not a conventional laboratory synthesis, enzymatic pathways offer a highly selective route to related compounds. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of an acceptor molecule. researchgate.net A proposed biosynthetic pathway for methyl p-methoxybenzoate involves an OMT that converts a hydroxy-benzoic acid to a methoxy-benzoic acid, which is then methylated by a carboxyl methyltransferase. researchgate.net The development of chemoenzymatic strategies that harness the specificity of such enzymes could provide a future pathway for producing specific isomers of compounds like this compound.

Catalyst Design and Application in this compound Synthesis

The choice of catalyst is critical for the efficiency and selectivity of the synthesis. Different catalysts are employed for the primary reaction types: reduction and esterification.

For Nitro Group Reduction:

Heterogeneous Catalysts: Raney Nickel is a widely used catalyst for the hydrogenation of nitroarenes, valued for its high activity under relatively mild conditions (e.g., 50 psi H₂). chemicalbook.com Palladium on carbon (Pd/C) is another common hydrogenation catalyst, although in some syntheses of complex molecules, it has been reported to result in incomplete conversions even after long reaction times. mdpi.com

Metal Powders: Iron powder in an acidic medium (HCl or acetic acid) is a classic, cost-effective, and reliable method for reducing nitro groups. prepchem.commdpi.com It works through a series of single-electron transfers from the metal to the nitro group.

For Esterification:

Mineral Acids: Sulfuric acid is a common homogeneous catalyst for Fischer esterification, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Thionyl Chloride: While not strictly a catalyst, SOCl₂ acts as a reagent to activate the carboxylic acid by converting it to a highly reactive acyl chloride intermediate, enabling rapid esterification. chemicalbook.comchemicalbook.com

Solid Acid Catalysts: Novel catalyst design is exemplified by the development of titanium-zirconium solid superacids. mdpi.com These materials offer the advantages of heterogeneous catalysis, including ease of separation and potential for reuse, while providing strong acidic sites for efficient esterification. The activity of these catalysts can be tuned by altering the support material and the metal ratio. mdpi.com

Table 2: Catalysts Used in Key Synthetic Steps This table is interactive. Click on the headers to sort.

| Reaction Step | Catalyst/Reagent | Type | Key Features | Reference |

|---|---|---|---|---|

| Nitro Reduction | Raney Nickel | Heterogeneous | High activity for hydrogenation | chemicalbook.com |

| Nitro Reduction | Iron Powder / Acid | Homogeneous System | Cost-effective, robust | prepchem.commdpi.com |

| Esterification | Sulfuric Acid (H₂SO₄) | Homogeneous | Standard Brønsted acid catalyst | |

| Esterification | Thionyl Chloride (SOCl₂) | Activating Reagent | Forms reactive acyl chloride intermediate | chemicalbook.comchemicalbook.com |

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

The reduction of the nitro group by a metal like iron in acid is believed to proceed through a series of single electron transfer (SET) and protonation steps. The process involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group, with the metal serving as the electron donor and the acid providing the protons.

The Fischer-Speier esterification mechanism is a well-documented acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. The final step is deprotonation by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

The esterification using thionyl chloride follows a different pathway. The carboxylic acid first reacts with thionyl chloride to form an acyl chloride, a much more reactive acylating agent than the original carboxylic acid. This intermediate is then rapidly attacked by methanol in a nucleophilic acyl substitution reaction to form the methyl ester, with the elimination of HCl.

The biosynthetic mechanism involving O-methyltransferases (OMTs) is distinct. These enzymes utilize S-adenosyl-L-methionine (SAM) as a cofactor. The OMT positions the SAM and the hydroxyl-containing substrate (e.g., a hydroxy-benzoic acid) in its active site, facilitating a nucleophilic attack from the hydroxyl group onto the methyl group of SAM, which is transferred to form the methoxy ether product. researchgate.net

Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 2 Methoxybenzoate

Reactivity of the Ester Moiety in Methyl 3-amino-2-methoxybenzoate

The methyl ester group is a primary site for nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methoxybenzoic acid, typically under basic conditions (saponification) followed by acidification. chemspider.com High-temperature water can also facilitate hydrolysis, with the rate being influenced by steric factors around the ester group. The formation of a carboxylate ion under basic conditions drives the reaction to completion.

Transesterification: While not extensively documented for this specific molecule in the provided results, ester exchange with other alcohols is a common reaction for methyl esters, catalyzed by either acid or base.

Reduction: The ester group can be reduced to a primary alcohol, (3-amino-2-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by heating or the use of specific coupling agents.

Transformations Involving the Aromatic Amino Group

The amino group is a key site for a variety of chemical modifications, significantly influencing the molecule's properties and synthetic applications.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) yields methyl 3-acetamido-2-methoxybenzoate. nih.gov This transformation is often used to protect the amino group during subsequent reactions.

Alkylation: The nitrogen of the amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and hydrogen atoms. youtube.com

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group is generally stable but can be cleaved under specific conditions.

Demethylation: The removal of the methyl group to yield the corresponding phenol, methyl 3-amino-2-hydroxybenzoate, is a significant transformation. wikipedia.orgsigmaaldrich.com This can be achieved using various reagents, including strong acids, Lewis acids, or nucleophilic agents like thiolates. acs.orggoogle.com Biocatalytic methods using enzymes like veratrol-O-demethylase also offer a regioselective and milder approach for demethylation. acs.org The choice of demethylating agent can be crucial to avoid unwanted side reactions. google.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Ester Moiety | Hydrolysis | NaOH, H₂O, then H⁺ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Amino Group | Acylation | Acetic Anhydride | Amide |

| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salt | |

| Methoxy Group | Demethylation | BBr₃, Thiolates | Phenol |

Electrophilic and Nucleophilic Aromatic Substitution Studies

The electronic nature of the substituents on the benzene (B151609) ring directs the position of further substitution. The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The methyl ester group, however, is a deactivating group and a meta-director. aiinmr.comrsc.org

Nitration: Nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com For instance, the nitration of methyl benzoate (B1203000), which has a similar deactivating ester group, predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comrsc.orgyoutube.comyoutube.comyoutube.com In the case of this compound, the powerful activating effects of the amino and methoxy groups would likely lead to nitration at the 4 or 6 positions. For example, the nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, occurs at the position ortho to the methoxy group and para to the ester, demonstrating the influence of activating groups. mdpi.com

Halogenation: Halogenation, such as bromination or chlorination, would also be directed by the activating amino and methoxy groups to the 4 and 6 positions. youtube.com

Nucleophilic Aromatic Substitution: Simple aryl halides are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups ortho and/or para to a leaving group can facilitate nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comyoutube.com While this compound itself is not primed for this reaction, if a leaving group were introduced at a position activated by a nitro group, for example, nucleophilic substitution could occur. libretexts.org

Cyclization Reactions and Heterocyclic Compound Formation from this compound

The strategic placement of the amino, methoxy, and ester groups makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Quinolone Synthesis: Anthranilate esters are common starting materials for the synthesis of quinolones. mdpi.com For example, reaction with a suitable three-carbon component can lead to the formation of a quinolone ring system. The Conrad-Limpach-Knorr reaction is a classical method for synthesizing quinolones from anilines and β-ketoesters. mdpi.com

Benzodiazepine (B76468) Synthesis: The condensation of ortho-phenylenediamines with ketones or β-dicarbonyl compounds is a standard method for preparing 1,5-benzodiazepines. nih.gov While this compound is not a diamine, derivatives of it could potentially be used to construct benzodiazepine-like structures. For example, derivatives of 3-amino-1,5-benzodiazepine-2-one have been synthesized through Michael addition and subsequent cyclization. researchgate.net

Acridone (B373769) Synthesis: Acridones can be synthesized through the cyclization of N-phenylanthranilic acids. While not a direct precursor, derivatives of this compound could be elaborated into the necessary intermediates for acridone formation. For example, a multi-step synthesis involving acylation, nitration, reduction, and cyclization can lead to acridone derivatives. nih.gov

Other Heterocycles: The versatile functional groups allow for the construction of other fused heterocyclic systems. For instance, domino cyclization reactions involving amino alcohols and ketones can lead to the formation of complex bicyclic lactams. nih.gov The amino and ester groups can participate in cyclization reactions to form fused pyrimidinone or other related heterocyclic structures.

Table 2: Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| Quinolones | Conrad-Limpach-Knorr or related cyclizations | Anilines and β-ketoesters |

| Benzodiazepines | Condensation with ketones or β-dicarbonyls | o-Phenylenediamines |

| Acridones | Cyclization of N-phenylanthranilic acids | N-Phenylanthranilic acids |

| Fused Lactams | Multicomponent domino cyclizations | Amino alcohols and ketones |

Applications of Methyl 3 Amino 2 Methoxybenzoate in Advanced Organic Synthesis

Utilization as a Crucial Building Block in Complex Molecule Assembly

The strategic positioning of reactive functional groups on the aromatic ring of methyl 3-amino-2-methoxybenzoate makes it a sought-after starting material for the synthesis of intricate molecules. Organic chemists leverage the amine and ester functionalities, as well as the potential for electrophilic and nucleophilic aromatic substitution, to construct complex scaffolds. While specific total syntheses of natural products directly employing this compound are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing methyl ester group influences the regioselectivity of subsequent reactions, allowing for controlled molecular assembly.

Precursor for Advanced Aromatic and Heteroaromatic Systems

The ortho-phenylenediamine-like core of this compound serves as a prime precursor for the synthesis of a variety of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netscispace.com this compound, being a substituted o-phenylenediamine, can readily participate in this reaction to yield highly functionalized quinoxaline (B1680401) derivatives. The reaction proceeds through the formation of a diimine intermediate, followed by cyclization and dehydration. The methoxy and methyl ester substituents on the resulting quinoxaline ring offer further handles for diversification.

Table 1: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines

| Reactant 1 (o-Phenylenediamine derivative) | Reactant 2 (1,2-Dicarbonyl Compound) | Catalyst/Conditions | Product Class |

| o-Phenylenediamine | Benzil | Green solvent, ambient temperature | 2,3-Diphenylquinoxaline |

| o-Phenylenediamine | 9,10-Phenanthrenequinone | Green solvent, ambient temperature | Dibenzo[a,c]phenazine |

| 4,5-Dimethyl-1,2-phenylenediamine | Biacetyl | Acetic acid, reflux | 2,3,6,7-Tetramethylquinoxaline |

This table presents generalized reactions for the synthesis of quinoxalines. The application of this compound in this reaction would lead to quinoxalines with methoxy and methyl ester substituents.

Synthesis of Benzodiazepines

1,5-Benzodiazepines, another important class of heterocyclic compounds with diverse pharmacological properties, can be synthesized through the condensation of o-phenylenediamines with ketones. nih.govnih.gov This reaction, often catalyzed by acids, provides a straightforward route to the seven-membered diazepine (B8756704) ring system. The use of this compound in this synthesis would result in benzodiazepine (B76468) derivatives bearing its characteristic substituents, which can be further modified to explore structure-activity relationships.

Synthesis of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds that form the core structure of many dyes, antibiotics, and other biologically active molecules. The synthesis of phenazines can be achieved through the oxidative dimerization of o-phenylenediamines. While specific examples utilizing this compound are not prominent, its o-phenylenediamine core makes it a suitable candidate for such transformations, potentially leading to novel phenazine (B1670421) derivatives.

Role in Convergent and Divergent Synthetic Strategies

The functional group array of this compound allows for its incorporation into both convergent and divergent synthetic plans, offering flexibility in the construction of molecular libraries.

Convergent Synthesis

In a convergent approach, the substituted aromatic ring of this compound can be prepared and functionalized separately before being coupled with another complex fragment in a late-stage key step. For example, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide. This modified fragment can then be joined with another molecular component through cross-coupling reactions or other bond-forming strategies to rapidly assemble a complex target molecule. This approach is efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis

Conversely, in a divergent synthesis, this compound can serve as a common intermediate from which a variety of structurally related compounds can be prepared. The different functional groups can be selectively manipulated to generate a library of analogs. For instance, the amino group can be diazotized and converted to a range of other functionalities (e.g., hydroxyl, halogen). The ester group can be reduced to an alcohol or converted to various amides. The methoxy group can be cleaved to a phenol, which can then be further derivatized. This strategy is particularly valuable in drug discovery for the exploration of structure-activity relationships.

Integration into Multi-Component Reaction Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The structure of this compound makes it an ideal substrate for several types of MCRs.

Quinoxaline Synthesis via MCR

As previously mentioned, the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic example of a two-component reaction that can be considered a subset of MCRs. This transformation is a powerful tool for the rapid construction of the quinoxaline scaffold. researchgate.net

Passerini and Ugi Reactions

While direct examples involving this compound are not readily found, its constituent functional groups suggest its potential participation in renowned MCRs like the Passerini and Ugi reactions. wikipedia.orgorganic-chemistry.orgnih.govnih.gov The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govnih.gov The amino group of this compound could potentially serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like structures.

Table 2: Key Multi-Component Reactions

| Reaction Name | Components | Key Product Feature |

| Quinoxaline Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl Compound | Fused pyrazine (B50134) ring |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | Amine, Carbonyl Compound, Isocyanide, Carboxylic Acid | Bis-amide (α-acylamino amide) |

This table outlines the general components of key multi-component reactions. The functional groups of this compound make it a potential substrate for these transformations.

Pharmacological and Biological Research Applications of Methyl 3 Amino 2 Methoxybenzoate Derivatives

Development of Bioactive Molecules Based on the Methyl 3-amino-2-methoxybenzoate Scaffold

The this compound core structure serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The strategic modification of its functional groups can lead to the discovery of compounds with significant biological effects. Research in this area, while not extensive on this specific scaffold, draws parallels from the broader field of medicinal chemistry focused on substituted aminobenzoates.

For instance, the synthesis of various heterocyclic systems fused to the benzene (B151609) ring of similar aminobenzoate precursors has yielded compounds with a spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The general approach involves utilizing the amino and ester functionalities to construct novel ring systems, thereby expanding the chemical diversity and biological potential of the initial scaffold.

A notable example in a related compound, methyl 2-amino-3-methoxybenzoate (MAM), a natural protoalkaloid, has been investigated for its potential as an atypical antipsychotic. nih.gov This highlights the potential of the aminomethoxybenzoate framework in CNS drug discovery. While MAM is an isomer of the primary subject of this article, its biological activity suggests that derivatives of this compound could also exhibit interesting neurological or psychiatric pharmacological profiles.

| Derivative Type | Potential Biological Activity | Synthetic Strategy Example |

| Fused Heterocycles (e.g., quinazolinones) | Anticancer, CNS depressant | Cyclocondensation with a suitable reagent |

| N-Acyl/Sulfonyl Derivatives | Anti-inflammatory, Antimicrobial | Reaction of the amino group with acyl/sulfonyl chlorides |

| Amide Derivatives | Varied, target-dependent | Ester hydrolysis followed by coupling with amines |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold. These studies systematically explore how modifications to different parts of the molecule affect its potency and selectivity towards a specific biological target. Although specific SAR data for derivatives of this compound is limited in publicly available literature, general principles from related compound series can be extrapolated.

Key areas for SAR exploration on this scaffold would include:

The Amino Group (Position 3): Modification of the amino group, for instance, through acylation, alkylation, or incorporation into a heterocyclic ring, can profoundly impact biological activity. The nature, size, and electronic properties of the substituent on the nitrogen atom can influence binding affinity and selectivity. For example, in a series of 3-amino-1,2,4-triazole derivatives, a 3-bromophenylamino moiety was found to be beneficial for anticancer activity. nih.gov

The Methoxy (B1213986) Group (Position 2): The position and nature of the alkoxy group can be critical. Shifting the methoxy group to other positions on the ring or replacing it with other substituents (e.g., hydroxyl, halogen) would likely alter the compound's electronic and steric properties, thereby affecting its interaction with a target.

The Methyl Ester (Position 1): The ester group can be modified to an amide, a carboxylic acid, or other bioisosteres. These changes can affect the compound's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are important for pharmacological activity.

The Aromatic Ring: Substitution at the remaining open positions (4, 5, and 6) of the benzene ring with various functional groups like halogens, alkyls, or nitro groups can modulate the electronic distribution and lipophilicity of the molecule, leading to changes in potency and selectivity.

A hypothetical SAR study could involve synthesizing a library of derivatives and evaluating their activity in a relevant biological assay. The results would then be used to build a model of how different structural features contribute to the observed activity.

| Modification Site | Example Modification | Potential Impact on Activity |

| 3-Amino Group | Acylation with different acid chlorides | Altered binding affinity and selectivity |

| 2-Methoxy Group | Replacement with ethoxy or hydroxyl | Modified electronic properties and hydrogen bonding |

| 1-Methyl Ester | Conversion to various amides | Changes in polarity and metabolic stability |

| Aromatic Ring | Introduction of a halogen at position 5 | Enhanced lipophilicity and potential for halogen bonding |

Design and Synthesis of Ligands for Specific Biological Targets

The this compound scaffold can be utilized in a rational drug design approach to create ligands for specific biological targets. This process often begins with identifying a target protein implicated in a disease and then designing molecules that are predicted to bind to it with high affinity and selectivity.

Computational methods, such as molecular docking and pharmacophore modeling, can be employed to guide the design process. For example, the scaffold could be computationally docked into the active site of a target enzyme or receptor. The results of the docking study would then inform which modifications to the scaffold are most likely to enhance binding.

The synthesis of these designed ligands would follow established organic chemistry methodologies. The amino group provides a convenient handle for introducing a variety of side chains that can interact with specific residues in the target's binding pocket. Similarly, the ester and methoxy groups can be modified to optimize interactions and pharmacokinetic properties.

An example of a rational design approach can be seen in the development of 2-(4-aminophenyl)benzothiazoles as antitumor agents. nih.gov Although a different scaffold, the principle of identifying a core structure and systematically modifying it to improve target engagement and therapeutic properties is directly applicable. In this case, amino acid conjugation was used to improve the water solubility of the parent compound. nih.gov

The synthesis of such targeted ligands often involves a multi-step process, which may include protection and deprotection of functional groups, cross-coupling reactions to build complexity, and final purification steps to isolate the desired compound.

Advanced Preclinical Characterization of Pharmacologically Active Derivatives

Once a derivative of this compound shows promising biological activity in initial screens, it undergoes advanced preclinical characterization to assess its potential as a drug candidate. This phase of research involves a comprehensive evaluation of the compound's pharmacological and toxicological properties.

A key example of this process is the preclinical evaluation of methyl 2-amino-3-methoxybenzoate (MAM). nih.gov Studies on this related compound provide a blueprint for the types of preclinical investigations that would be necessary for derivatives of this compound. The preclinical characterization of MAM included:

Pharmacodynamic Studies: Assessing the effects of the compound on the body. For MAM, this involved evaluating its ability to reduce behaviors in animal models of schizophrenia, such as stereotypy and climbing induced by dopaminergic agents. nih.gov

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound. For a compound to be effective, it must be able to reach its target in the body in sufficient concentrations. The brain penetrability of MAM was a crucial factor in its evaluation as a potential antipsychotic. nih.gov

Toxicology Studies: Evaluating the potential adverse effects of the compound. Subchronic treatment studies with MAM were conducted to assess for side effects such as weight gain, hyperglycemia, and organ toxicity. nih.gov

The data gathered during advanced preclinical characterization is essential for determining whether a compound is safe and effective enough to proceed to clinical trials in humans.

| Preclinical Assessment | Example Measurement for a CNS Drug Candidate | Significance |

| Pharmacodynamics | Reversal of amphetamine-induced hyperlocomotion | Demonstrates potential antipsychotic efficacy |

| Pharmacokinetics | Brain-to-plasma concentration ratio | Indicates ability to cross the blood-brain barrier |

| Toxicology | Liver function tests after chronic dosing | Assesses potential for hepatotoxicity |

Theoretical and Computational Chemistry Investigations of Methyl 3 Amino 2 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of methyl 3-amino-2-methoxybenzoate. By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's ground-state geometry and the distribution of its electrons.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For aminobenzoate derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the electron-withdrawing ester group.

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when the molecule accepts electrons. |

This table is generated based on established DFT principles; specific values for this compound would require dedicated calculations.

In studies of related aminobenzoic acid derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to compute these descriptors. nih.gov The results typically show that the presence of both an electron-donating amino group and an electron-withdrawing ester group leads to a significant charge transfer character within the molecule, influencing its reactivity. mdpi.com For this compound, the additional methoxy (B1213986) group, also an electron-donating group, would further modulate the electronic properties of the aromatic ring.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack, while regions of positive potential (blue) would be expected near the amino hydrogens, making them potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and dynamics. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's movements over time, from femtoseconds to microseconds or longer. rsc.org

For a molecule like this compound, with several rotatable bonds (e.g., C-O and C-N bonds), MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The simulation would typically involve placing the molecule in a box of solvent molecules (like water) to mimic solution-phase behavior and then heating the system to a desired temperature. ulisboa.pt

The analysis of the MD trajectory can reveal:

Conformational Preferences: By clustering the conformations sampled during the simulation, the most populated and thus most stable structures can be identified. nih.gov It is expected that the orientation of the methoxy and ester groups relative to the benzene (B151609) ring and each other will be key determinants of the conformational landscape.

Intramolecular Hydrogen Bonding: MD can assess the probability and lifetime of any potential intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and the methoxy group's oxygen.

While specific MD studies on this compound are not prominent in the literature, simulations on similar small aromatic molecules have demonstrated that such approaches can effectively describe their aggregation and interactions, which are governed by a balance of forces including van der Waals and electrostatic interactions. nih.gov

Computational Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to probe experimentally. rsc.org For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic acyl substitution, or N-alkylation, DFT calculations can map out the entire reaction pathway.

A typical computational mechanistic study involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate are optimized.

Calculating Energies: The energies of these stationary points are calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy barriers).

Frequency Analysis: This analysis confirms the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in an electrophilic substitution reaction on the benzene ring, computational studies can predict the regioselectivity by comparing the activation barriers for attack at different positions. The electron-donating amino and methoxy groups are ortho-, para-directing. Given their positions, they would activate the ring, and computational studies could precisely quantify the relative reactivity of the available carbon atoms. In a study of electrophilic aromatic substitution on monosubstituted benzenes, it was found that electrostatic interactions play a dominant role in determining the reaction barrier. nih.gov

Similarly, for a reaction at the ester group, such as hydrolysis or amidation, computational models can elucidate the step-by-step mechanism, which typically involves the formation of a tetrahedral intermediate. Studies on related amine reactions have shown that computational approaches can accurately predict heats of reaction and the influence of substituents on reactivity. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods are crucial for analyzing these non-covalent interactions.

To quantitatively analyze these interactions, several computational tools can be employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds and other weak interactions. rsc.org

Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of non-covalent interactions in 3D space, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. rsc.org

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an invaluable aid in the prediction and interpretation of various types of spectra, including NMR and IR spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. dergipark.org.tr These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the assignment of complex spectra. For instance, a study on 2-amino-3-methylbenzoic acid demonstrated good agreement between GIAO-calculated and experimental NMR spectra. dergipark.org.tr For this compound, such calculations would predict distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the amino protons, with their chemical shifts influenced by the electronic environment created by the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Amino NH₂ | 3.5 - 4.5 | - |

| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Ester OCH₃ | 3.7 - 3.9 | 50 - 55 |

| Ester C=O | - | 165 - 170 |

Note: These are estimated ranges based on typical values for similar functional groups. Actual values would be obtained from specific GIAO calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. These calculations are highly useful for assigning vibrational modes to specific absorption bands in the experimental spectrum. For this compound, key vibrational modes would include the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations. researchgate.net

By comparing theoretical and experimental spectra, a detailed and confident assignment of the spectroscopic features of this compound can be achieved, providing a powerful link between its computed molecular structure and its measured physical properties.

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 3 Amino 2 Methoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 3-amino-2-methoxybenzoate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a fingerprint of the molecule. For "this compound," the aromatic protons typically appear in the downfield region of the spectrum, with their specific shifts and multiplicities dictated by the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) and methyl ester protons will each give rise to a singlet in the upfield region, with their distinct chemical shifts confirming their presence. The protons of the amine group can appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "this compound" will produce a distinct signal. The carbonyl carbon of the ester group will be observed at the most downfield chemical shift. The aromatic carbons will have characteristic shifts, which can be precisely assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These 2D NMR techniques correlate the signals of protons and carbons, allowing for the definitive assignment of the entire molecular structure. For instance, a patent for related compounds indicates the use of Varian VXR-300, Varian Unity-300, Varian Unity-400, General Electric QE-300, Bruker 300, or Bruker 400 instruments for recording NMR spectra. googleapis.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 7.0 - 8.5 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | N/A |

| Ester (-COOCH₃) | ~3.8 | Singlet | N/A |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Ester (-OCH₃) | 50 - 60 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and structure of "this compound." HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the molecular formula with a high degree of confidence. Techniques such as electrospray ionization (ESI), chemical ionization (CI), and electron impact (EI) can be employed to generate the gas-phase ions for analysis. google.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under specific ionization conditions, the molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to piece together the original structure. For "this compound," characteristic fragmentation pathways would likely involve the loss of the methyl group from the ester, the loss of the methoxy group, or the cleavage of the ester group itself. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. A patent for related compounds notes the use of a JOEL SX-102A spectrometer for obtaining high-resolution mass spectra. google.com

Table 3: Predicted HRMS Data for this compound (C₉H₁₁NO₃)

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Origin |

| [M+H]⁺ | 182.0761 | 182.0763 | Molecular Ion + Proton |

| [M-CH₃]⁺ | 166.0451 | 166.0450 | Loss of methyl from ester |

| [M-OCH₃]⁺ | 150.0655 | 150.0657 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 122.0600 | 122.0601 | Loss of methyl ester group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to the functional groups present.

IR spectroscopy of "this compound" would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), the C-O stretching of the ester and ether linkages (in the 1000-1300 cm⁻¹ region), and the aromatic C-H and C=C stretching vibrations.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Ether/Ester (C-O) | C-O Stretch | 1000 - 1300 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Determination

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. This method would unequivocally confirm the connectivity of the atoms and the geometry of the molecule. Furthermore, it can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. While a crystal structure for "this compound" itself is not publicly available, a patent for a derivative mentions the use of X-Ray Powder Diffraction (XRD) for the analysis of a solid-state form, a related technique used for characterizing crystalline materials. google.com

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For "this compound," a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Several patents describe the use of HPLC and liquid chromatography-mass spectrometry (LCMS) for the analysis of reaction mixtures involving "this compound". google.com One patent specifies the use of a Waters Sunfire™ C18 column with a mobile phase gradient of acetonitrile (B52724) in water with 0.025% TFA for LCMS analysis. google.com

GC is suitable for the analysis of volatile and thermally stable compounds. "this compound" may be amenable to GC analysis, potentially after derivatization to increase its volatility. Similar to HPLC, GC separates components based on their partitioning between a stationary phase and a mobile gas phase, allowing for purity assessment and quantification.

Table 5: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Emerging Applications and Interdisciplinary Research for Methyl 3 Amino 2 Methoxybenzoate

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of Methyl 3-amino-2-methoxybenzoate, containing both an amino group and an ester group, makes it a promising candidate for use in polymer chemistry. Aminobenzoic acids and their derivatives are foundational monomers for the synthesis of high-performance aromatic polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, which makes them critical materials in the aerospace, electronics, and automotive industries.

The general structure of this compound allows it to participate in polymerization reactions. The amino group can react with carboxylic acid or acyl chloride functionalities of other monomers to form amide linkages, the characteristic bond in polyamides. While the methyl ester group is less reactive than a carboxylic acid in typical polycondensation reactions, it can be hydrolyzed to the corresponding carboxylic acid, thereby enabling its use as a monomer.

Research into related compounds has shown that the substituents on the aromatic ring play a crucial role in determining the final properties of the polymer. For instance, the introduction of bulky side groups can inhibit close packing of the polymer chains. This disruption of packing can increase the polymer's solubility and raise its glass transition temperature. The methoxy (B1213986) group (-OCH3) on the this compound molecule can be considered a moderately bulky group that could influence the final polymer properties in a similar manner. Furthermore, esters of aminobenzoic acids have been investigated for their potential to act as internal plasticizers in polyimides. acs.org

While direct studies on the use of this compound as a monomer are still emerging, its structural similarity to other di-functional aromatic compounds used in the synthesis of advanced polymers suggests a high potential for its application in this field. Future research may focus on synthesizing novel polyamides or polyimides using this compound and evaluating their thermal, mechanical, and gas separation properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant for this compound | Resulting Polymer Class |

| Polycondensation | Diacyl Chloride | Polyamide |

| Polycondensation (after hydrolysis to carboxylic acid) | Diamine | Polyamide |

| Polycondensation (after hydrolysis and reaction with a dianhydride) | - | Polyimide |

Role in Analytical Chemistry Method Development

In analytical chemistry, the focus is on the detection and quantification of chemical substances. Substituted anilines, the class of compounds to which this compound belongs, are of significant interest as they can be impurities in pharmaceuticals or environmental contaminants originating from industrial processes. osti.gov The development of reliable and sensitive analytical methods for these compounds is therefore crucial.

This compound is commercially available as an analytical standard or reagent. sigmaaldrich.com This indicates its use in the development and validation of analytical methods. For instance, it can be used as a reference material in chromatography techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify its presence in a sample.

The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of aniline (B41778) and its derivatives in wastewater and sludge, which often utilize GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for detection. osti.govepa.gov These methods typically involve an extraction step to isolate the analytes from the sample matrix, followed by chromatographic separation and detection. epa.gov Given its structure, this compound would be amenable to analysis by these established procedures.

Furthermore, for trace-level analysis, chemical derivatization is a common strategy to enhance the sensitivity of detection, particularly for mass spectrometry. The amino group of this compound could be reacted with a derivatizing agent to introduce a functionality that improves its ionization efficiency, leading to lower detection limits.

Table 2: Analytical Techniques Applicable to this compound

| Technique | Purpose | Typical Use |

| Gas Chromatography (GC) | Separation and Quantification | Analysis of volatile and semi-volatile organic compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Analysis of a wide range of organic compounds. |

| Mass Spectrometry (MS) | Identification and Quantification | Used as a detector for GC or HPLC to provide mass information. |

| Nitrogen-Phosphorus Detector (NPD) | Selective Detection | A selective detector for nitrogen- and phosphorus-containing compounds in GC. |

Potential in Agrochemical and Environmental Chemistry Research

The field of agrochemical research is continually searching for new molecules with biological activity that can be developed into effective and environmentally benign pesticides, herbicides, or plant growth regulators. Derivatives of aminobenzoic acid have shown a range of biological activities, making them a fertile ground for such discoveries. mdpi.comscholarsresearchlibrary.com For example, para-aminobenzoic acid (PABA) derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.govajrconline.org

The specific substitution pattern of this compound could lead to unique biological effects. The methoxy group and the relative positions of the functional groups on the benzene (B151609) ring can significantly influence how the molecule interacts with biological targets in pests, weeds, or plants. Researchers in this field may investigate the herbicidal, insecticidal, or fungicidal properties of this compound and its derivatives. It could serve as a lead compound, a starting point for chemical modifications to optimize its biological activity and selectivity.

From an environmental chemistry perspective, the presence of a substituted aniline like this compound in the environment would be a subject of study. Research would focus on its fate and transport in soil and water, its potential for biodegradation, and its toxicity to non-target organisms. The analytical methods discussed in the previous section would be essential tools for these environmental monitoring and impact assessment studies. The push for greener and more sustainable chemical production also highlights the importance of exploring biosynthetic routes for aminobenzoic acid and its derivatives, moving away from petroleum-based precursors. mdpi.com

Patent Landscape and Academic Innovations Pertaining to Methyl 3 Amino 2 Methoxybenzoate

Analysis of Patented Synthetic Processes and Industrial Scale-Up

While a specific patent detailing the industrial-scale synthesis of Methyl 3-amino-2-methoxybenzoate is not prominently available in the public domain, the patent literature for structurally similar compounds provides significant insights into potential manufacturing routes. The synthesis of substituted aminobenzoates often involves a series of well-established chemical transformations that are readily adaptable for large-scale production.

A common strategy for producing aminobenzoic acid esters involves the esterification of the corresponding aminobenzoic acid. For instance, a general method for synthesizing methyl aminobenzoates involves reacting the aminobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. This process is typically carried out under reflux conditions, followed by neutralization and extraction to isolate the desired ester.

Another relevant example from the patent literature is the preparation of methyl 4-amino-2-methoxybenzoate from p-aminosalicylic acid. This process involves both the methylation of the hydroxyl group and the esterification of the carboxylic acid in a one-step reaction using dimethyl sulfate (B86663) in the presence of a base like potassium hydroxide. This approach highlights a potential route for the synthesis of this compound from 3-aminosalicylic acid.

For industrial scale-up, several factors must be considered to ensure a safe, efficient, and cost-effective process. These include:

Raw Material Sourcing: The availability and cost of starting materials, such as the corresponding substituted benzoic acid, are critical.

Reaction Conditions: Optimization of reaction parameters like temperature, pressure, and catalyst loading is essential to maximize yield and minimize reaction time.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product purification, and environmental considerations. Industrial processes often favor solvents that are recyclable and have a good safety profile.

Purification Methods: Large-scale purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product purity.

Waste Management: The handling and disposal of byproducts and waste streams are significant environmental and cost considerations in industrial chemical production.

Patents for related compounds often address these challenges. For example, a patent for producing granular sodium benzoate (B1203000) highlights the importance of the final product's physical form for ease of handling and storage in industrial settings google.com. Similarly, patents for the production of substituted benzoic acids often focus on developing environmentally friendly processes with high yields and simple purification steps google.com.

Review of Intellectual Property on Pharmaceutical and Chemical Applications

The primary value of this compound, as reflected in the patent literature, lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. Its bifunctional nature, possessing both an amine and a methyl ester group on a substituted benzene (B151609) ring, makes it an attractive starting material for creating diverse chemical scaffolds.

A significant area of application is in the development of novel pharmaceuticals. For instance, a patent application (WO2017191650A1) describes the use of a derivative of this compound in the synthesis of a complex molecule, 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid google.com. This compound is identified as an opioid receptor modulator, highlighting the potential of this compound derivatives in the development of new pain therapeutics.

Furthermore, the core structure of this compound is found within intermediates for other promising drug candidates. A patent (WO2022056100A1) discloses processes and intermediates for the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor, which contains a substituted methoxybenzamido moiety google.com. BTK inhibitors are a class of drugs used in the treatment of certain cancers and autoimmune diseases. The patenting of these complex final products inherently protects the novel synthetic routes and the key intermediates involved, including those derived from or structurally related to this compound.

The following table provides examples of patented applications of compounds structurally related to this compound:

| Patent/Application Number | Titled/Related Application | Relevance to this compound |

| WO2017191650A1 | Process for the preparation of a complex opioid receptor modulator google.com | A derivative of this compound is used as a key intermediate in the synthesis. |

| WO2022056100A1 | Processes and intermediates for the preparation of a BTK inhibitor google.com | The final product contains a substituted methoxybenzamido group, a structure accessible from this compound derivatives. |

| US3700719 | Processes for the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide | Describes the synthesis of a related isomer, methyl 4-amino-2-methoxybenzoate, as a key intermediate for a pharmaceutically active compound. |

Trends in Patenting Strategies within Benzoate Chemistry

The patenting strategies within the broader field of benzoate chemistry are largely driven by the pursuit of novel therapeutic agents and improved chemical processes. An analysis of patent literature reveals several key trends:

Focus on Final Products: A predominant strategy is to patent the final, high-value compound, such as a new drug molecule. These patents typically include broad claims covering the compound's structure, its use in treating specific diseases, and pharmaceutical compositions containing it. The novelty of the key intermediates, like substituted benzoates, is often embedded within the process claims of these patents.

Process Patents: As a chemical entity, such as a drug, matures and approaches patent expiration, there is often a surge in patent applications for new and improved methods of its synthesis. These "process patents" can cover more efficient, cost-effective, or environmentally friendly routes to the final product or key intermediates. For example, a patent might claim a novel catalyst or a specific set of reaction conditions that significantly improves the yield or purity of a benzoate derivative google.com.

Patenting of Intermediates: While less common than patenting the final product, companies may seek patent protection for novel and non-obvious intermediates that are crucial for the synthesis of a valuable target molecule. This strategy can block competitors from using the same synthetic pathway.

Application-Based Patents: Another trend is to patent new uses for known benzoate compounds. For instance, a benzoate derivative previously used in one therapeutic area might be found to have efficacy in another, leading to a new "use patent."

Formulation and Polymorph Patents: To extend the intellectual property protection of a drug, companies often file patents on specific formulations (e.g., tablets, capsules, injectables) or on different crystalline forms (polymorphs) of the active pharmaceutical ingredient. These patents can provide additional market exclusivity even after the primary patent on the compound has expired.

Reviews of patenting trends in related heterocyclic chemistries, such as benzimidazoles and benzoxazoles, corroborate these strategies nih.govnih.gov. The focus is consistently on the discovery of new biologically active compounds and the protection of the intellectual property surrounding their synthesis and application. The patent landscape for this compound and its derivatives aligns with these broader trends, where its value is intrinsically linked to its role as a precursor to innovative and patentable final products.

Future Research Directions and Unexplored Avenues for Methyl 3 Amino 2 Methoxybenzoate

Identification and Prioritization of Key Research Gaps

A thorough review of the current scientific literature reveals a significant research gap concerning the specific biological activities and material properties of Methyl 3-amino-2-methoxybenzoate and its derivatives. While it is utilized as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in biochemical research related to enzyme inhibition and receptor binding, detailed public studies on its own bioactivity are limited. chemimpex.com The exploration of its potential in agrochemicals and as a component in polymers and coatings is also an area that remains largely unexplored. chemimpex.com

Future research should prioritize the following:

Systematic Biological Screening: A comprehensive screening of this compound and a library of its derivatives against a wide range of biological targets is essential. This could uncover novel therapeutic applications.

Pharmacokinetic and Pharmacodynamic Profiling: For any identified bioactive derivatives, detailed studies on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their mechanism of action, are necessary.

Material Science Applications: Investigation into the incorporation of this compound into polymers to enhance properties like thermal stability, conductivity, or optical characteristics is a promising avenue.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the amino, methoxy (B1213986), and ester groups affect the compound's properties will be crucial for designing new molecules with tailored functions.

Development of Next-Generation Catalytic Systems for its Synthesis and Functionalization

The synthesis and functionalization of polysubstituted anilines like this compound often face challenges in achieving high selectivity and efficiency. researchgate.netnih.gov Future research should focus on developing advanced catalytic systems to address these challenges.

Key areas for development include:

Advanced Catalysts for Synthesis: Exploring novel transition-metal catalysts (e.g., palladium, copper, rhodium) and organocatalysts for more efficient and selective synthesis of the core structure. This includes methods that minimize byproduct formation and operate under milder conditions.